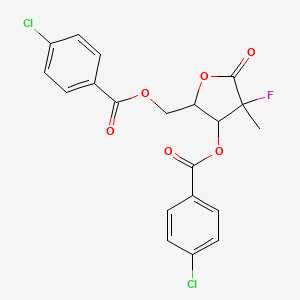
6-bromo-5-iodo-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 6th and 5th positions of the indole ring, respectively. Indole derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-iodo-1H-indole typically involves the halogenation of indole. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane. The brominated product is then subjected to iodination using iodine or an iodine source such as potassium iodide in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-5-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, and Heck reactions, facilitated by palladium catalysts. These reactions are useful for forming carbon-carbon bonds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation/Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reactions and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring.
Aplicaciones Científicas De Investigación
6-Bromo-5-iodo-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-5-iodo-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s binding affinity and specificity towards its molecular targets. The indole ring structure allows for interactions with various biological macromolecules, facilitating its role in medicinal chemistry.
Comparación Con Compuestos Similares
5-Bromo-6-iodo-1H-indole: A positional isomer with bromine and iodine atoms swapped.
6-Bromo-1H-indole: Lacks the iodine atom, making it less versatile in certain reactions.
5-Iodo-1H-indole: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 6-Bromo-5-iodo-1H-indole’s unique substitution pattern provides distinct reactivity and selectivity in chemical reactions. The presence of both bromine and iodine allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H5BrIN |
|---|---|
Peso molecular |
321.94 g/mol |
Nombre IUPAC |
6-bromo-5-iodo-1H-indole |
InChI |
InChI=1S/C8H5BrIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H |
Clave InChI |
YIEGGVRQVSJXFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CC(=C(C=C21)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(14S,27R)-22,33-dimethoxy-28-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12814008.png)
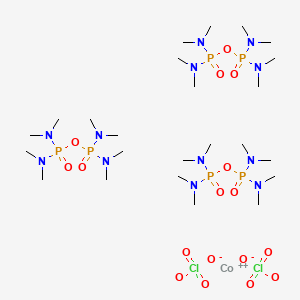
![1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12814018.png)
![oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12814022.png)
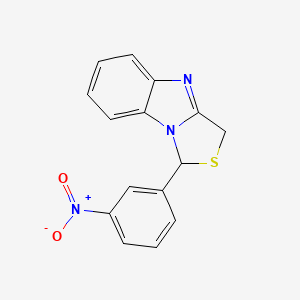

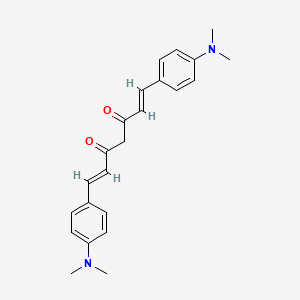

![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)


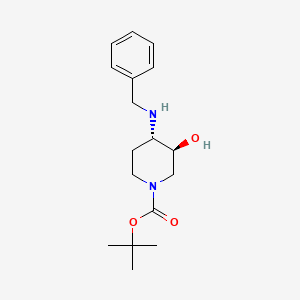
![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
